molecular formula C10H12N2S2 B11767841 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol

Katalognummer: B11767841
Molekulargewicht: 224.4 g/mol
InChI-Schlüssel: GVBQBFBBOSSRFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with ethyl and methyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often start with 2-halo derivatives and sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.

    Reduction: This can lead to the formation of thiol or thioether derivatives.

    Substitution: Commonly involves nucleophilic substitution at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with biological targets, such as enzymes and receptors. The compound’s thiol group can participate in redox reactions, influencing oxidative processes in the organism . Additionally, its heterocyclic structure allows it to interact with nucleic acids and proteins, potentially modulating their functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1H-benzimidazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione

Uniqueness

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the thiol functionality, allows for diverse chemical modifications and potential biological activities .

Eigenschaften

Molekularformel

C10H12N2S2

Molekulargewicht

224.4 g/mol

IUPAC-Name

5-ethyl-2,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C10H12N2S2/c1-4-7-5(2)14-10-8(7)9(13)11-6(3)12-10/h4H2,1-3H3,(H,11,12,13)

InChI-Schlüssel

GVBQBFBBOSSRFW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.